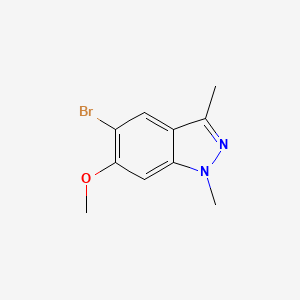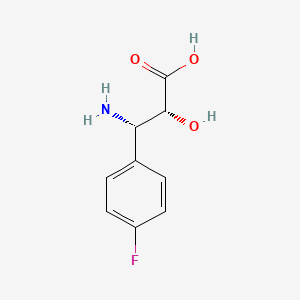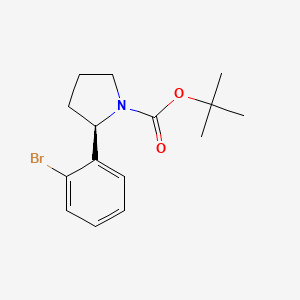
(R)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring and a tert-butyl ester group at the carboxylate position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate may involve large-scale reactions using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated or hydrogenated products.
科学的研究の応用
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Pharmaceutical Research: The compound serves as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific properties.
Catalysis: The compound is employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
作用機序
The mechanism of action of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate: A similar compound with a chlorine atom instead of bromine.
tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: A fluorinated analog with different electronic properties.
Uniqueness
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct reactivity and binding characteristics. These features make it a valuable compound in asymmetric synthesis and various research applications.
特性
分子式 |
C15H20BrNO2 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(2-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m1/s1 |
InChIキー |
RNZCQSVBUGGMJB-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=C2Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)

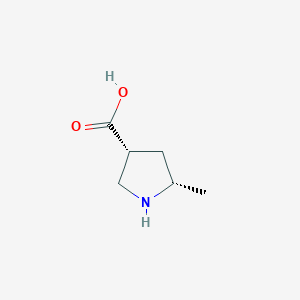


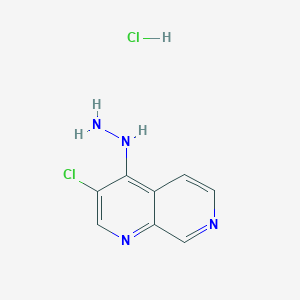

![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)

